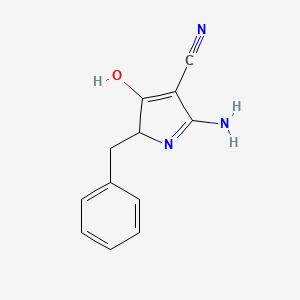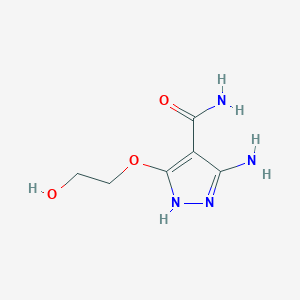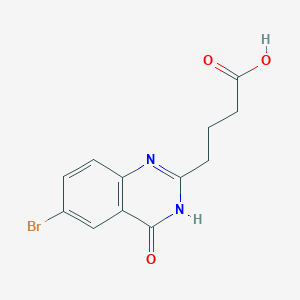![molecular formula C16H12N2O3 B6142188 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid CAS No. 540495-74-7](/img/structure/B6142188.png)
2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid
描述
2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid is a chemical compound belonging to the quinazolinone derivatives family Quinazolinones are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid typically involves a multi-step reaction process. One common method includes the reaction of anthranilamide with phthalic anhydride in the presence of a suitable catalyst under controlled conditions. The reaction proceeds through the formation of an intermediate quinazolinone derivative, which is then further processed to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Additionally, green chemistry principles are often employed to minimize environmental impact, such as using water as a solvent and avoiding hazardous reagents.
化学反应分析
Types of Reactions: 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted quinazolinones.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid has shown potential as an antifungal and antibacterial agent. Its derivatives are being studied for their ability to inhibit the growth of various pathogens.
Medicine: The compound and its derivatives are being explored for their anticancer properties. Research has shown that they can induce apoptosis in cancer cells and inhibit tumor growth.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its versatility and biological activity make it a valuable candidate for drug discovery and development.
作用机制
The mechanism by which 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid exerts its effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes and signaling pathways that are crucial for the survival and proliferation of cancer cells and pathogens. The exact molecular targets and pathways are still under investigation, but research suggests that it may involve the modulation of protein kinases and transcription factors.
相似化合物的比较
Quinazolinone: A core structure similar to 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid, known for its diverse biological activities.
Benzoxazinone: Another related compound with potential biological applications.
Phthalic Acid Derivatives: Compounds derived from phthalic acid, which share structural similarities.
Uniqueness: this compound stands out due to its specific substitution pattern and the presence of the benzoic acid moiety, which enhances its biological activity and chemical reactivity compared to its analogs.
属性
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-15-12-7-3-4-8-13(12)17-14(18-15)9-10-5-1-2-6-11(10)16(20)21/h1-8H,9H2,(H,20,21)(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGGQEMOVYEUKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3C(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B6142106.png)
![6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylic acid](/img/structure/B6142110.png)
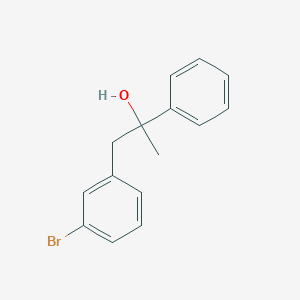
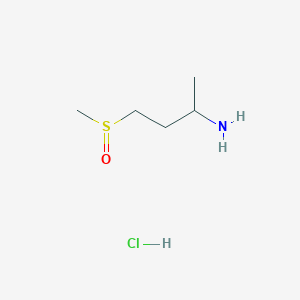
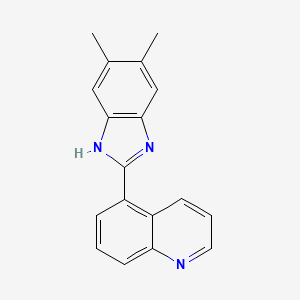
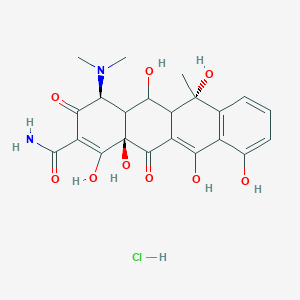
![3-amino-5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6142152.png)
![2,6-bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B6142162.png)
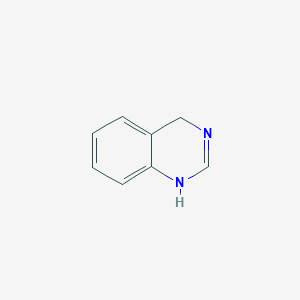
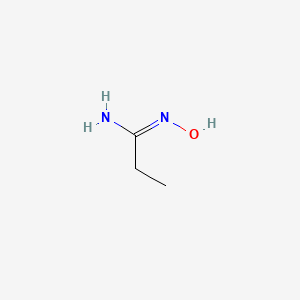
![ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6142182.png)
